molecular formula C8H8N4O2 B4847640 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B4847640
M. Wt: 192.17 g/mol
InChI Key: OXZSYTYCUIOKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has been found to possess unique properties that make it a promising candidate for drug discovery and development. In

Scientific Research Applications

2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cell proliferation, and other processes that are associated with various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different research areas. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. One area of interest is the development of new drugs that target specific enzymes and signaling pathways in the body. Another area of interest is the study of the compound's effects on different types of cancer cells, with the goal of identifying new treatments for cancer. Additionally, research into the compound's potential as a treatment for neurodegenerative diseases is ongoing, with promising results so far.
Conclusion
In conclusion, this compound is a promising compound that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. Its wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties, make it a versatile compound that can be used in a variety of different research areas. Ongoing research into this compound's mechanism of action, biochemical and physiological effects, and potential applications will undoubtedly lead to new discoveries and advancements in the field of drug discovery and development.

properties

IUPAC Name

2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-12-8(9-4)10-5(2)11-12/h3H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZSYTYCUIOKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.